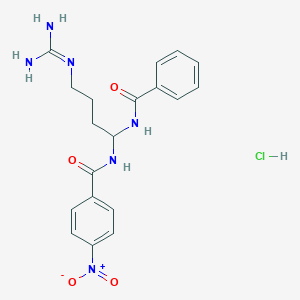
Ac-met-nh2
Vue d'ensemble
Description
Acetyl-methionine-amide (Ac-met-nh2) is a synthetic peptide with the molecular formula C7H14N2O2S. It is a derivative of methionine, an essential amino acid, and is often used in various scientific research and industrial applications due to its unique properties .
Mécanisme D'action
- MC1R activation leads to increased production of eumelanin (dark pigment) and inhibition of pheomelanin (light pigment), thus regulating skin pigmentation .
- Ultimately, this pathway upregulates enzymes involved in melanin synthesis, promoting eumelanin production .
- α-MSH affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-methionine-amide typically involves the acetylation of methionine followed by amidation. The process begins with the protection of the amino group of methionine using a suitable protecting group. The carboxyl group is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and reacted with acetic anhydride to form the acetylated product. Finally, the protecting group is removed, and the carboxyl group is converted to an amide using ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of Acetyl-methionine-amide may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-methionine-amide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Acyl chlorides, anhydrides
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Methionine
Substitution: Various acylated derivatives
Applications De Recherche Scientifique
Acetyl-methionine-amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in protein synthesis and as a substrate in enzymatic reactions.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methionine: The parent amino acid of Acetyl-methionine-amide, involved in protein synthesis and various metabolic pathways.
Methionine sulfoxide: An oxidized form of methionine, often studied for its role in oxidative stress and aging.
Methionine sulfone: A further oxidized form of methionine, used in studies on oxidative damage and repair mechanisms.
Uniqueness
Acetyl-methionine-amide is unique due to its acetylated and amidated structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for various applications, including as a model peptide in research and as an active ingredient in pharmaceuticals and cosmetics .
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQATZBTQNYZFO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















